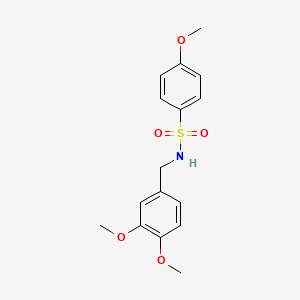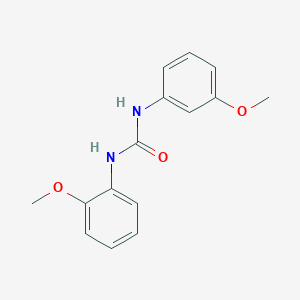
N-(3-methylbutyl)-2,1,3-benzothiadiazole-4-sulfonamide
Descripción general
Descripción
N-(3-methylbutyl)-2,1,3-benzothiadiazole-4-sulfonamide, also known as MBTS, is a chemical compound that has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. MBTS is a member of the benzothiadiazole family of compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-methylbutyl)-2,1,3-benzothiadiazole-4-sulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cell proliferation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators, such as prostaglandins. This compound has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that is involved in the regulation of genes that are involved in inflammation and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, antifungal, and antibacterial effects. This compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins, and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). This compound has also been shown to inhibit the growth of various fungi and bacteria, including Candida albicans and Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-methylbutyl)-2,1,3-benzothiadiazole-4-sulfonamide has several advantages for use in lab experiments, including its solubility in water and organic solvents, its stability under various conditions, and its availability from commercial sources. However, this compound also has some limitations, including its potential toxicity and its limited solubility in some organic solvents.
Direcciones Futuras
There are several future directions for research on N-(3-methylbutyl)-2,1,3-benzothiadiazole-4-sulfonamide, including the development of new synthetic methods for this compound and its derivatives, the investigation of its potential applications in the treatment of various diseases, the evaluation of its safety and toxicity, and the exploration of its potential applications in agriculture and industry. Additionally, the investigation of the mechanism of action of this compound and its derivatives could provide insights into the development of new therapeutic agents for various diseases.
Aplicaciones Científicas De Investigación
N-(3-methylbutyl)-2,1,3-benzothiadiazole-4-sulfonamide has been studied for its potential applications in various scientific fields, including medicine, agriculture, and industry. In medicine, this compound has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases, including cancer, arthritis, and cardiovascular diseases. In agriculture, this compound has been shown to have antifungal and antibacterial properties, which make it a potential candidate for the development of new pesticides and herbicides. In industry, this compound has been used as a rubber accelerator and a vulcanizing agent.
Propiedades
IUPAC Name |
N-(3-methylbutyl)-2,1,3-benzothiadiazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2S2/c1-8(2)6-7-12-18(15,16)10-5-3-4-9-11(10)14-17-13-9/h3-5,8,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDBINUNMDGYCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNS(=O)(=O)C1=CC=CC2=NSN=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-ethoxyphenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4422995.png)
![N-cyclohexyl-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4423010.png)


![N-(5-chloro-2-pyridinyl)-2-{[4-methyl-5-(2-methyl-3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4423027.png)
![ethyl 3-[4-(2-methoxyphenyl)-1-piperazinyl]-1,4'-bipiperidine-1'-carboxylate](/img/structure/B4423034.png)
![7-({[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4423056.png)

![1-[(3,4-difluorophenyl)sulfonyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B4423069.png)



![1-[(3,4-dimethoxyphenyl)sulfonyl]-2-methylpiperidine](/img/structure/B4423100.png)
